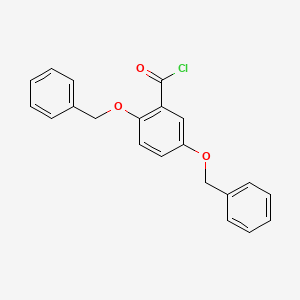![molecular formula C15H9Cl5O B14347372 1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene CAS No. 92424-51-6](/img/structure/B14347372.png)
1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene is a chlorinated aromatic compound It is characterized by the presence of five chlorine atoms and a methoxy group attached to a benzene ring, along with an ethenylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of pentachlorobenzene as a starting material, which undergoes a series of reactions including halogenation and etherification to introduce the methoxy and ethenylphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the ethenyl group.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or hydrogenated derivatives .
Applications De Recherche Scientifique
1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying chlorinated aromatic compounds.
Biology: Research into its biological activity includes studies on its potential as an antimicrobial or antifungal agent.
Medicine: Investigations into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The chlorinated aromatic structure allows it to interact with biological membranes and proteins, potentially disrupting normal cellular functions. The specific pathways and targets depend on the context of its use, whether in antimicrobial activity or other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Pentachloro-6-ethoxybenzene: Similar in structure but with an ethoxy group instead of a methoxy group.
2,3,4,5,6-Pentachloroanisole: Another chlorinated aromatic compound with a methoxy group.
1,2,3,4,5-Pentachloro-6-(1,2,2-trichloroethenyl)benzene: Contains additional chlorine atoms on the ethenyl group.
Uniqueness
1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene is unique due to the combination of its chlorinated benzene ring and the presence of both a methoxy and an ethenylphenyl group.
Propriétés
Numéro CAS |
92424-51-6 |
|---|---|
Formule moléculaire |
C15H9Cl5O |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-[(4-ethenylphenyl)methoxy]benzene |
InChI |
InChI=1S/C15H9Cl5O/c1-2-8-3-5-9(6-4-8)7-21-15-13(19)11(17)10(16)12(18)14(15)20/h2-6H,1,7H2 |
Clé InChI |
IMRMSEGLKHJYNP-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


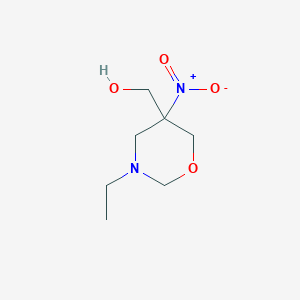
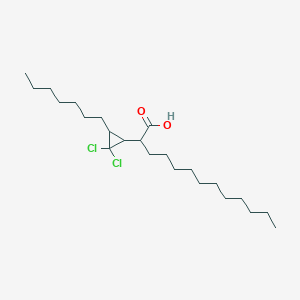
![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)
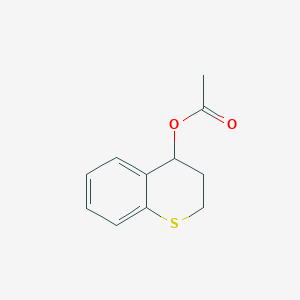
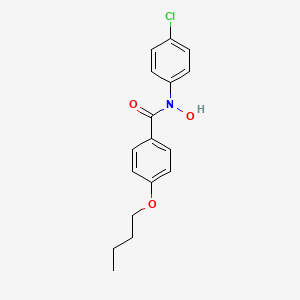
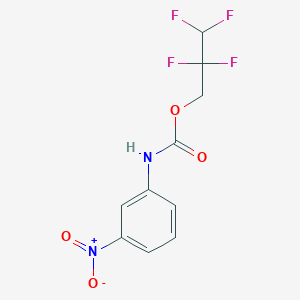
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)
![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)
![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)

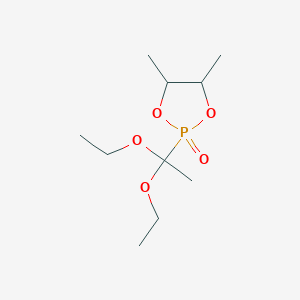
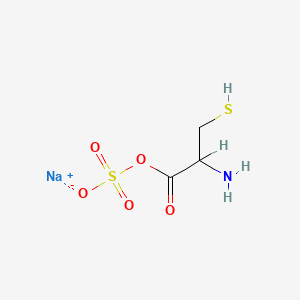
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
